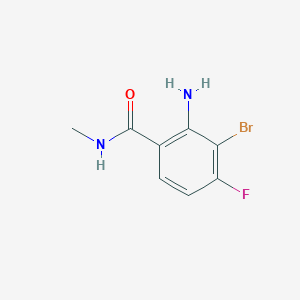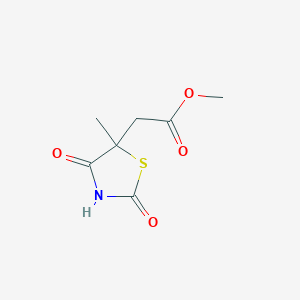
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate is an organic compound with the molecular formula C7H11NO4S It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate typically involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid. This one-pot method is efficient and yields the desired product with high purity . The reaction conditions include maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH.
化学反应分析
Types of Reactions
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted thiazolidines, depending on the reagents and conditions used .
科学研究应用
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate involves its interaction with various molecular targets. The compound can intercalate with DNA, forming hydrogen bonds and pi-stacking interactions, which can affect DNA replication and transcription . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
相似化合物的比较
Similar Compounds
2,4-Dioxothiazolidine-5-acetic acid: Similar in structure but lacks the methyl ester group.
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with different biological activities.
Methyl 2-(2,4-dioxothiazolidin-5-yl)acetate: Similar but without the additional methyl group on the thiazolidine ring
Uniqueness
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate is unique due to its specific structural features, such as the methyl group on the thiazolidine ring and the ester functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H9NO4S |
|---|---|
分子量 |
203.22 g/mol |
IUPAC 名称 |
methyl 2-(5-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetate |
InChI |
InChI=1S/C7H9NO4S/c1-7(3-4(9)12-2)5(10)8-6(11)13-7/h3H2,1-2H3,(H,8,10,11) |
InChI 键 |
HEUAVRYQEZOPQE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)NC(=O)S1)CC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
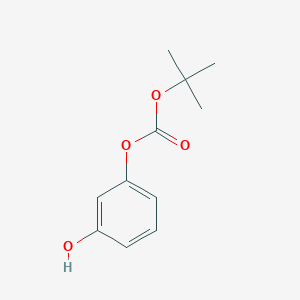
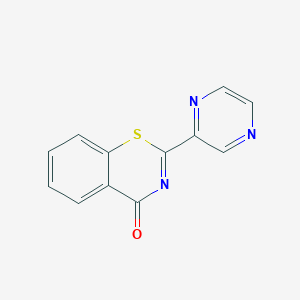
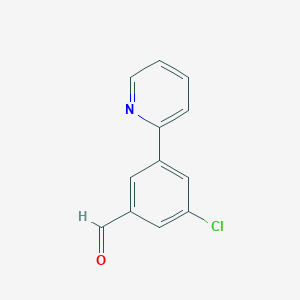
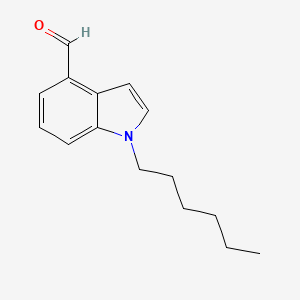
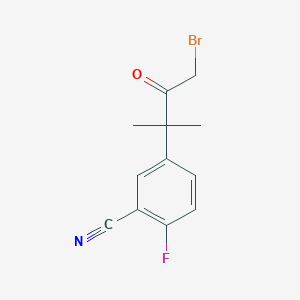
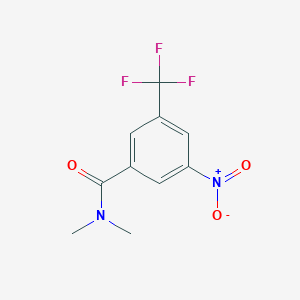

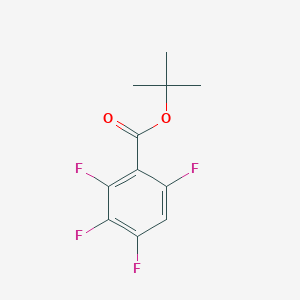
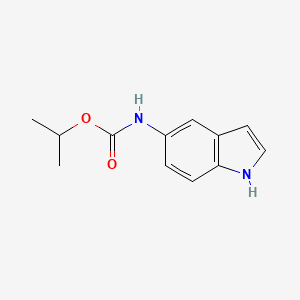
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B8352579.png)
![4,5-dihydrothieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8352590.png)
